8-Bromo-4-chloro-3-nitro-1,6-naphthyridine 8-Bromo-4-chloro-3-nitro-1,6-naphthyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16520620
InChI: InChI=1S/C8H3BrClN3O2/c9-5-2-11-1-4-7(10)6(13(14)15)3-12-8(4)5/h1-3H
SMILES:
Molecular Formula: C8H3BrClN3O2
Molecular Weight: 288.48 g/mol

8-Bromo-4-chloro-3-nitro-1,6-naphthyridine

CAS No.:

Cat. No.: VC16520620

Molecular Formula: C8H3BrClN3O2

Molecular Weight: 288.48 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-4-chloro-3-nitro-1,6-naphthyridine -

Specification

Molecular Formula C8H3BrClN3O2
Molecular Weight 288.48 g/mol
IUPAC Name 8-bromo-4-chloro-3-nitro-1,6-naphthyridine
Standard InChI InChI=1S/C8H3BrClN3O2/c9-5-2-11-1-4-7(10)6(13(14)15)3-12-8(4)5/h1-3H
Standard InChI Key KWCFLUGEJCAASS-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=C(C=N1)Br)N=CC(=C2Cl)[N+](=O)[O-]

Introduction

8-Bromo-4-chloro-3-nitro-1,6-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. It features a bromine atom at the 8-position, a chloro group at the 4-position, and a nitro group at the 3-position of the naphthyridine ring. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features and reactivity patterns.

Synthesis and Reactivity

The synthesis of 8-Bromo-4-chloro-3-nitro-1,6-naphthyridine typically involves multi-step organic reactions. Common methods include the use of halogenation and nitration reactions to introduce the bromine and nitro groups, respectively. The presence of bromine at position 8 can alter the reactivity of the compound compared to its non-brominated counterparts, offering opportunities for further chemical modifications .

Biological Activities and Applications

Naphthyridine derivatives, including those with bromine substitutions, have been studied for their diverse biological activities. These include antimicrobial, antifungal, anticancer, and antiviral properties. The introduction of a bromine atom can enhance certain biological activities by altering the compound's interaction with cellular targets .

Research Findings

CompoundBiological ActivityReference
8-Bromo-4-chloro-3-nitro-1,6-naphthyridinePotential antimicrobial and anticancer activities due to its structural features
1,8-Naphthyridine derivativesExhibited antimicrobial, antiviral, anticancer, and anti-inflammatory activities
Brominated naphthyridinesEnhanced antibacterial activity against certain bacterial strains

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